2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
Description
The compound 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a pyrimidine derivative featuring dual piperazine substituents at the 2- and 6-positions of the heterocyclic core. The 2-position piperazine is further functionalized with a 4-tert-butylbenzoyl group, while the 6-position carries a 4-methylpiperazine moiety. This structural architecture is designed to optimize interactions with biological targets, leveraging pyrimidine’s role in nucleic acid mimicry and piperazine’s versatility in modulating solubility and binding affinity .
Pyrimidine-piperazine hybrids are prominent in drug discovery due to their ability to target enzymes like kinases, polymerases, and receptors.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O/c1-19-18-22(29-12-10-28(5)11-13-29)27-24(26-19)31-16-14-30(15-17-31)23(32)20-6-8-21(9-7-20)25(2,3)4/h6-9,18H,10-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKMWGBGOKTMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrimidine core and multiple functional groups, suggests various biological activities. This article discusses its biological activity, including antitumor, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 421.28 g/mol. The structural features include:
- Pyrimidine core : A six-membered ring with nitrogen atoms.
- Piperazine and piperidine rings : Contributing to its pharmacological properties.
- tert-butyl and benzoyl groups : Enhancing lipophilicity and potentially influencing receptor interactions.
Antitumor Activity
Preliminary studies indicate that compounds similar to This compound exhibit significant antitumor activity. Research has shown that derivatives of pyrimidine can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting specific signaling pathways.
| Compound | Activity | IC50 Value (µM) |
|---|---|---|
| Compound A | Antitumor | 5.6 |
| Compound B | Antitumor | 3.2 |
| Target Compound | Antitumor | TBD |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Similar piperazine derivatives have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties, which are crucial for treating conditions like arthritis and other inflammatory diseases. The piperazine moiety is often associated with such activities, and studies suggest that it may inhibit pro-inflammatory cytokines.
Case Studies
One notable study involved synthesizing a series of pyrimidine derivatives, including the target compound, which were screened for biological activity. The results indicated that the compound exhibited promising antitumor effects in vitro against several cancer cell lines.
Another case study focused on the interaction of similar compounds with bovine serum albumin (BSA), showing significant binding affinity that correlates with enhanced pharmacological activity.
The biological activity of This compound can be attributed to:
- Receptor Interactions : The piperazine and piperidine rings may interact with various receptors, modulating their activity.
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors for enzymes like acetylcholinesterase and urease.
- Cellular Uptake : Enhanced lipophilicity due to the tert-butyl group may facilitate cellular uptake.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Acyl/Sulfonyl Groups
Modifications to the acyl/sulfonyl group on the piperazine ring significantly alter physicochemical and biological properties. Key examples include:
Notes:
- The tert-butylbenzoyl analog (hypothetical MW* calculated) is bulkier and more hydrophobic than the benzodioxole or sulfonyl variants, which may influence pharmacokinetics .
Substitution Patterns on the Pyrimidine Core
Variations in pyrimidine substituents impact electronic properties and target engagement:
Notes:
- Chlorine at position 4 () introduces a reactive site for nucleophilic substitution, enabling further derivatization .
- Piperidine substitution () eliminates one nitrogen, reducing hydrogen-bonding capacity compared to piperazine .
Piperazine Ring Modifications
Alterations to the piperazine substituents modulate steric and electronic effects:
Notes:
- 4-Methylpiperazine is a common substituent to balance solubility and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
